SARS-CoV-2 3CLpro-IN-1
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Overview
Description
SARS-CoV-2 3CLpro-IN-1 is a potent inhibitor of the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is essential for the viral replication and transcription processes, making it a critical target for antiviral drug development. The compound has shown significant promise in inhibiting the activity of 3CLpro, thereby preventing the virus from replicating and spreading .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform, followed by isomerization to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 3CLpro-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce a variety of substituted analogs .
Scientific Research Applications
SARS-CoV-2 3CLpro-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of 3CLpro and to develop new inhibitors.
Biology: It helps in understanding the biological pathways involved in SARS-CoV-2 replication and identifying potential therapeutic targets.
Medicine: The compound is being investigated for its potential use in antiviral therapies to treat COVID-19.
Industry: It can be used in the development of diagnostic assays and screening platforms for antiviral drug discovery
Mechanism of Action
SARS-CoV-2 3CLpro-IN-1 exerts its effects by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. This prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. The compound interacts with key residues in the active site, such as His41 and Cys145, disrupting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to SARS-CoV-2 3CLpro-IN-1, including:
Nirmatrelvir: A covalent inhibitor of 3CLpro, approved for treating COVID-19.
Ensitrelvir: Another 3CLpro inhibitor, approved in Japan for COVID-19 treatment.
WU-04: A non-covalent inhibitor of 3CLpro, currently in clinical trials
Uniqueness
This compound is unique due to its specific binding mode and high potency against 3CLpro. Unlike some other inhibitors, it does not form a covalent bond with the enzyme, which may reduce the likelihood of resistance development. Additionally, its broad-spectrum activity against various coronaviruses makes it a promising candidate for further development .
Properties
Molecular Formula |
C27H30ClN3O3S |
---|---|
Molecular Weight |
512.1 g/mol |
IUPAC Name |
2-(4-tert-butyl-N-ethenylsulfonylanilino)-N-[2-(3-chlorophenyl)ethyl]-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C27H30ClN3O3S/c1-5-35(33,34)31(24-13-11-22(12-14-24)27(2,3)4)25(21-9-7-16-29-19-21)26(32)30-17-15-20-8-6-10-23(28)18-20/h5-14,16,18-19,25H,1,15,17H2,2-4H3,(H,30,32) |
InChI Key |
VGKBGOKHQPFACK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NCCC3=CC(=CC=C3)Cl)S(=O)(=O)C=C |
Origin of Product |
United States |
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